Ethyl 2-amino-2-(oxan-4-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-(oxan-4-yl)acetate: is an organic compound with the molecular formula C9H17NO3 It is a derivative of oxane, a six-membered oxygen-containing heterocycle, and features an amino group and an ethyl ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-2-(oxan-4-yl)acetate typically involves the reaction of ethyl bromoacetate with oxan-4-ylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of oxan-4-ylamine attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-2-(oxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Chemistry: Ethyl 2-amino-2-(oxan-4-yl)acetate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its amino group allows for further functionalization, making it a versatile intermediate in the synthesis of peptides or other biologically active compounds.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs that target specific biological pathways. Its oxane ring and amino group provide unique binding properties that can be exploited in drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. Its unique structure allows for the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(oxan-4-yl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where it is metabolized in the body to release the active compound. The amino group can interact with biological targets, such as enzymes or receptors, to exert its effects. The oxane ring can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate: Similar structure but with a tetrahydropyran ring instead of an oxane ring.
Ethyl 2-amino-2-(oxan-4-yl)propanoate: Similar structure but with a propanoate ester group instead of an acetate ester group.
Uniqueness: Ethyl 2-amino-2-(oxan-4-yl)acetate is unique due to the presence of the oxane ring, which provides distinct chemical and biological properties. The oxane ring can enhance the compound’s stability and solubility, making it a valuable intermediate in various applications.
Properties
IUPAC Name |
ethyl 2-amino-2-(oxan-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(11)8(10)7-3-5-12-6-4-7/h7-8H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQUOJITDLECBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCOCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.